L-Hyoscyamine
Overview
Description
3-hydroxy-2-phenylpropanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester is a tropane alkaloid.
Hyoscyamine as a natural plant alkaloid derivative and anticholinergic that is used to treat mild to moderate nausea, motion sickness, hyperactive bladder and allergic rhinitis. Hyoscyamine has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
L-Hyoscyamine is a natural product found in Anthotroche myoporoides, Anthotroche pannosa, and other organisms with data available.
The 3(S)-endo isomer of atropine.
Scientific Research Applications
Sweat Gland Activity and Skin Conductance : L-Hyoscyamine affects sweat gland activity and skin conductance. Venables and Martin (2008) found that L-Hyoscyamine introduced into fingertips decreased skin conductance levels, reduced the number of active sweat glands, and affected skin potential levels (Venables & Martin, 2008).
Chiral Determination in Pharmaceuticals : John et al. (2010) developed methods for the enantioselective determination of R- and S-hyoscyamine in plasma, recognizing the importance of only the S-hyoscyamine enantiomer as a muscarinic receptor antagonist (John et al., 2010).
Tropane Alkaloid Production : Rashidi Asl et al. (2018) explored the effects of nano-zinc oxide on tropane alkaloid production in Hyoscyamus reticulatus L. They found that nano-zinc oxide elicited higher levels of hyoscyamine and scopolamine, demonstrating its role as an effective elicitor due to its enhancing effect on gene expression levels (Rashidi Asl et al., 2018).
Pharmacological Actions of Isomers : Domino and Hudson (1959) studied the central and peripheral actions of L-hyoscyamine, finding it more potent than its D-isomer in various tests of central and peripheral activity (Domino & Hudson, 1959).
Enantioselective LC-ESI MS/MS Procedure : John et al. (2012) investigated the concentration-time profiles of total hyoscyamine as well as its enantiomers in plasma after intravenous administration to swine, revealing similar kinetics for both enantiomers (John et al., 2012).
Biochemical Characterization and Molecular Modeling : Schlesinger et al. (2021) focused on the biochemical characterization of hyoscyamine 6β-hydroxylase (H6H) in Datura innoxia and its role in converting L-hyoscyamine into other compounds, providing insights into the enzyme's function and enantiomeric preference (Schlesinger et al., 2021).
Acetylsalicylic Acid Elicitation : Norozi et al. (2018) studied the effects of acetylsalicylic acid on tropane alkaloid production in H. reticulatus hairy root cultures, demonstrating enhanced hyoscyamine and scopolamine production (Norozi et al., 2018).
properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUNBYITZUJHSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858967 | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl alpha-(hydroxymethyl)benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Atropine sulfate | |
CAS RN |
83454-31-3, 101-31-5 | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl alpha-(hydroxymethyl)benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hyoscyamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.667 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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